molecular formula C17H21NO2S2 B2680269 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-10-7

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2680269
CAS No.: 2097866-10-7
M. Wt: 335.48
InChI Key: QJEJTIYGBDETFZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a benzamide derivative characterized by a 2-(ethylsulfanyl) substituent on the aromatic ring and a complex N-alkyl chain featuring a hydroxypropyl group and a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-3-22-15-7-5-4-6-14(15)16(19)18-12-17(2,20)10-13-8-9-21-11-13/h4-9,11,20H,3,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJTIYGBDETFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

    Attachment of the Hydroxy-Propyl-Thiophenyl Group: This step involves the formation of a hydroxy-alkyl intermediate, which is then coupled with a thiophenyl derivative through a series of reactions including oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing thiophene and sulfanyl moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines, including leukemia and melanoma. A review highlighted that certain thiadiazole derivatives showed decreased viability in human leukemia cells and induced apoptosis, suggesting a potential mechanism of action for compounds like 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide .

Mechanism of Action
The proposed mechanism involves the inhibition of specific pathways associated with cancer cell proliferation. For example, compounds that target the IKKβ pathway have been shown to reduce tumor growth in xenograft models . The structural characteristics of this compound may allow it to interact with similar targets, warranting further investigation.

Material Science Applications

Organic Electronics
The compound's unique structure may lend itself to applications in organic photovoltaics (OPVs). Research into related compounds has shown that those with heteroaromatic groups can enhance the efficiency of solar cells. The incorporation of thiophene rings often results in improved charge transport properties, making such compounds suitable for use in organic solar cell applications .

Synthesis Methods
Various synthesis methods have been developed to produce thiophene-containing compounds efficiently. Green chemistry approaches have gained traction, focusing on reducing environmental impact while maintaining high yields and purity . The synthesis of this compound could benefit from these advancements.

Data Tables

Application Area Compound Activity Reference
AnticancerInduces apoptosis in leukemia cells
Organic ElectronicsEnhances charge transport in OPVs

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a series of thiadiazole derivatives, revealing that certain modifications led to a significant decrease in cell viability across multiple cancer types. The findings suggest that similar modifications to this compound could enhance its therapeutic potential against cancers such as melanoma and leukemia .

Case Study 2: Solar Cell Performance
Research on organic solar cells incorporating thiophene derivatives demonstrated improved power conversion efficiencies when these compounds were used as electron donor materials. The study concluded that the structural features of thiophene-containing compounds are critical for optimizing performance in OPV applications .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Benzamide Substituent N-Substituent Key Features/Applications Reference
Target Compound 2-(Ethylsulfanyl) 2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl Hypothesized catalytic/therapeutic -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for C–H functionalization
N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide 2-[(2-Thienylmethyl)thio] 2-(Methylphenylamino)propyl Anticancer, antiviral applications
  • Benzamide Core Modifications: The target compound’s 2-(ethylsulfanyl) group contrasts with the 3-methyl substituent in ’s analog. The thiophen-3-ylmethyl group in the target compound differs from the 2-thienylmethylthio group in ’s derivatives, which may alter steric or electronic interactions in biological targets .
  • In contrast, ’s derivatives feature aromatic amino groups (e.g., methylphenylamino), which are linked to therapeutic activity against viral infections or thrombosis .

Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals () or the Colle-Salvetti correlation-energy model (), provide frameworks for predicting the electronic properties of sulfur-containing benzamides. For example:

  • The ethylsulfanyl group’s electron density and polarizability could be modeled using these methods to assess its impact on reaction pathways or binding interactions .
  • Comparative HOMO-LUMO gap analyses between the target compound and analogs (e.g., ’s derivatives) might reveal differences in redox activity or stability .

Biological Activity

2-(Ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, it was tested for its inhibitory effect on acid ceramidase, a critical enzyme in sphingolipid metabolism. The IC50 value for this inhibition was reported as 3.2 nM, indicating high potency .
  • Reactive Functional Groups :
    • The presence of sulfur and hydroxyl groups in its structure allows for interactions with nucleophilic sites in proteins, potentially leading to covalent modifications that alter enzyme activity .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

Activity TypeObserved EffectReference
Acid Ceramidase InhibitionIC50 = 3.2 nM
Antioxidant ActivityModerate
CytotoxicityLow against cancer cell lines

Case Studies and Research Findings

  • Inhibition of Acid Ceramidase :
    In a study focusing on the inhibition of acid ceramidase, this compound was identified as a potent inhibitor. The research highlighted its mechanism involving covalent binding to an active site cysteine residue, which resulted in a time-dependent inhibition pattern .
  • Antioxidant Studies :
    A separate investigation explored the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that while the compound exhibited some antioxidant activity, it was less effective compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessment :
    In vitro studies on cancer cell lines revealed that the compound had low cytotoxic effects, suggesting that while it may inhibit certain enzymes, it does not significantly induce cell death at therapeutic concentrations .

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